methyl oximino silane synthesis mechanism
methyl oximino silane synthesis mechanism
An In-depth Technical Guide on the Synthesis Mechanism of Methyl Oximino Silane (B1218182)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl oximino silanes, particularly methyltris(methylethylketoximino)silane (MOS), are crucial crosslinking agents in the production of neutral cure silicone sealants. Their synthesis and subsequent hydrolysis and condensation reactions are of significant industrial and academic interest. This technical guide provides a comprehensive overview of the synthesis mechanism of methyl oximino silane, detailed experimental protocols, and a summary of relevant quantitative data. It is intended for professionals in research, development, and chemical manufacturing who require a deep understanding of the chemistry of these compounds.
Introduction
Methyl oximino silanes are a class of organosilicon compounds characterized by the presence of one or more oximino groups (-O-N=C<) attached to a central silicon atom. A prominent member of this family is methyltris(methylethylketoximino)silane (MOS), which is widely utilized as a crosslinker in room temperature vulcanizing (RTV) silicone sealants.[1][2] The curing process of these sealants relies on the hydrolysis of the oximino silane in the presence of atmospheric moisture, which releases methyl ethyl ketoxime (MEKO) and forms a stable, crosslinked siloxane network.[3][4] This guide will delve into the core chemical principles governing the synthesis of methyl oximino silane and its subsequent reactions.
Synthesis of Methyl Oximino Silane
The primary industrial method for synthesizing methyl oximino silane, such as MOS, is through the reaction of a methylhalosilane with a ketoxime in the presence of an acid scavenger.
Core Reaction
The fundamental reaction involves the nucleophilic substitution at the silicon atom of methyltrichlorosilane (B1216827) by the nitrogen atom of methyl ethyl ketoxime (MEKO). This reaction forms the stable Si-O-N bond and releases hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion and prevent unwanted side reactions, an acid scavenger, typically ammonia (B1221849) (NH₃), is used to neutralize the HCl, forming ammonium (B1175870) chloride (NH₄Cl).[5]
Overall Reaction: CH₃SiCl₃ + 3(CH₃)(C₂H₅)C=NOH + 3NH₃ → CH₃Si(ON=C(CH₃)(C₂H₅))₃ + 3NH₄Cl
Reaction Mechanism
The synthesis of methyl oximino silane proceeds via a nucleophilic substitution at the silicon center. While analogous to the SN2 mechanism at a carbon center, reactions at silicon are distinct due to the larger atomic radius and the ability of silicon to form hypervalent (pentacoordinate) intermediates.[6][7]
The proposed mechanism involves the following steps:
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Nucleophilic Attack: The nitrogen atom of the methyl ethyl ketoxime acts as a nucleophile and attacks the electrophilic silicon atom of methyltrichlorosilane.
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Formation of a Pentacoordinate Intermediate: This attack leads to the formation of a transient, pentacoordinate silicon intermediate.
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Leaving Group Departure: A chloride ion is expelled as the leaving group.
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Acid Neutralization: The generated hydrogen chloride reacts immediately with the ammonia present in the reaction mixture to form solid ammonium chloride.
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Stepwise Substitution: This process is repeated for the remaining two chlorine atoms on the silicon, ultimately yielding methyltris(methylethylketoximino)silane.
Hydrolysis and Condensation Mechanism
The utility of methyl oximino silanes as crosslinkers stems from their reactivity with water. This process occurs in two main stages: hydrolysis and condensation.
Hydrolysis
In the presence of moisture, the Si-O-N bonds of the methyl oximino silane are readily hydrolyzed. This reaction is rapid, with the half-life of MOS being less than a minute at neutral pH.[8] The hydrolysis reaction produces methylsilanetriol (B1219558) and three equivalents of methyl ethyl ketoxime.
Hydrolysis Reaction: CH₃Si(ON=C(CH₃)(C₂H₅))₃ + 3H₂O → CH₃Si(OH)₃ + 3(CH₃)(C₂H₅)C=NOH
Condensation
The methylsilanetriol formed during hydrolysis is unstable and readily undergoes self-condensation or condensation with other silanol-terminated polymers. This process involves the formation of siloxane (Si-O-Si) bonds, releasing water as a byproduct and building a cross-linked, three-dimensional polymer network. This network is responsible for the final properties of the cured silicone sealant.[7]
Condensation Reaction (Simplified): 2CH₃Si(OH)₃ → (HO)₂Si(CH₃)-O-Si(CH₃)(OH)₂ + H₂O ... and further condensation to form a polysiloxane network.
Experimental Protocols
While many industrial processes are continuous, a batch synthesis can be performed in a laboratory setting. The following protocols are based on principles derived from patented industrial methods.[5][9]
Continuous Synthesis Protocol (Industrial)
This method is designed for large-scale, efficient production.
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Reactant Feed: Methyltrichlorosilane, methyl ethyl ketoxime, an inert solvent (e.g., 120# solvent naphtha), and gaseous ammonia are continuously pumped into a stirred-tank reactor.
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Reaction: The reaction is maintained at a constant temperature, typically between 35-40°C, under normal pressure with a residence time of approximately 30 minutes.
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Separation: The reaction mixture, containing the product, solvent, and solid ammonium chloride, is continuously withdrawn. The solid NH₄Cl is separated by centrifugation or filtration.
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Purification: The filtrate is passed through a falling-film evaporator to remove the solvent, which can be recycled.
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Final Distillation: The crude product is then purified by distillation in a scraper evaporator to remove any unreacted butanone oxime, yielding the final high-purity product.
Laboratory-Scale Batch Synthesis (Representative)
This protocol outlines a general procedure for a batch synthesis.
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Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and an inlet for an inert gas (e.g., nitrogen).
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Charging the Reactor: A solution of methyl ethyl ketoxime in an anhydrous solvent (e.g., n-hexane or toluene) is charged into the flask. A tertiary amine (e.g., triethylamine) can be used as the acid scavenger in place of ammonia.
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Reactant Addition: Methyltrichlorosilane is added dropwise to the stirred solution at a controlled temperature (e.g., 0-10°C) to manage the exothermic reaction.
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Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
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Workup: The precipitated ammonium or triethylammonium (B8662869) chloride is removed by filtration.
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Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by vacuum distillation.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and properties of methyltris(methylethylketoximino)silane (MOS).
Table 1: Synthesis Reaction Parameters and Outcomes
| Parameter | Value | Reference |
| Yield (Continuous Process) | 95% - 96.0% | [5][9] |
| Purity (Continuous Process) | >96% - 98.3% | [5][9] |
| Reaction Temperature | 35 - 65 °C | [9][10] |
| Reaction Time (Continuous) | ~30 minutes | [9] |
| Molar Ratio (MEKO:MTS) | 6:12 (typical) | [10] |
Table 2: Physical and Chemical Properties of MOS
| Property | Value | Reference |
| CAS Number | 22984-54-9 | [3] |
| Molecular Formula | C₁₃H₂₇N₃O₃Si | [3] |
| Molecular Weight | 301.46 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 110 °C @ 2 mmHg | [3] |
| Density (25°C) | 0.98 - 0.99 g/mL | [3][4] |
| Refractive Index (25°C) | 1.4548 | [3] |
| Flash Point | 63 - 90 °C | [3][4] |
| Hydrolysis Half-life (pH 7, 2°C) | < 1 minute | [8] |
Conclusion
The synthesis of methyl oximino silane is a well-established industrial process based on the principles of nucleophilic substitution at a silicon center. The reaction mechanism, while sharing similarities with SN2 reactions, is influenced by the unique properties of silicon. The subsequent rapid hydrolysis and condensation of these silanes are fundamental to their primary application as crosslinking agents in silicone sealants. The provided experimental protocols and quantitative data offer a robust foundation for researchers and professionals working with these versatile compounds. Further research into greener synthesis routes and alternative oxime systems continues to be an active area of development.
References
- 1. Methyltris(methylethylketoxime)silane,cas:22984-54-9,MOS Hengda Chemical [hengdasilane.com]
- 2. unige.ch [unige.ch]
- 3. Methyltris(methylethylketoximino)silane | CAS 22984-54-9| Oxime Silane | Oximino Silanes | Silane Crosslinkers | Silane Crosslinking Agents [powerchemical.com]
- 4. getchem.com [getchem.com]
- 5. CN102079753B - Preparation method of methyl tris-methylethylketoxime silane - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. gelest.com [gelest.com]
- 9. scispace.com [scispace.com]
- 10. Synthesis Route of Methyltris(methyl ethyl ketoxime) Silane- [iotasilane.com]
